3-(Butylthio)propane-1,2-diol

Antimicrobial preservative Cosmetic microbiology Food preservation

3-(Butylthio)propane-1,2-diol (CAS 85099-04-3, EINECS 285-457-6) is an organosulfur diol compound with the molecular formula C7H16O2S and a molecular weight of 164.27 g/mol. It features a butylthioether substituent at the C3 position of a 1,2-propanediol backbone, placing it within the class of S-alkyl thioglycerol derivatives.

Molecular Formula C7H16O2S
Molecular Weight 164.27 g/mol
CAS No. 85099-04-3
Cat. No. B11060406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Butylthio)propane-1,2-diol
CAS85099-04-3
Molecular FormulaC7H16O2S
Molecular Weight164.27 g/mol
Structural Identifiers
SMILESCCCCSCC(CO)O
InChIInChI=1S/C7H16O2S/c1-2-3-4-10-6-7(9)5-8/h7-9H,2-6H2,1H3
InChIKeyGXPOMGCOBZJZAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Butylthio)propane-1,2-diol (CAS 85099-04-3): Chemical Identity and Baseline Procurement Profile


3-(Butylthio)propane-1,2-diol (CAS 85099-04-3, EINECS 285-457-6) is an organosulfur diol compound with the molecular formula C7H16O2S and a molecular weight of 164.27 g/mol . It features a butylthioether substituent at the C3 position of a 1,2-propanediol backbone, placing it within the class of S-alkyl thioglycerol derivatives. Computed physicochemical properties include a boiling point of 299.1°C at 760 mmHg, a flash point of 145.8°C, a density of 1.07 g/cm³, and a predicted logP of approximately 0.87 . This compound is commercially available from several laboratory-scale chemical suppliers and has been referenced in patent literature as a member of a broader class of 1,2-diol polyol derivatives with antimicrobial preservative applications . Analytically, the compound has been characterized by ¹H NMR, FTIR, and GC-MS, with spectral data deposited in reference databases (SpectraBase Compound ID: Cjkwdwl41tT) [1].

Why 3-(Butylthio)propane-1,2-diol Cannot Be Casually Substituted by Other Alkane-1,2-diols or Simple Thioglycerols


Generic substitution among 1,2-diol preservatives or alkylthio-propanediol analogs carries quantifiable risk because both the alkyl chain length and the sulfur atom meaningfully modulate lipophilicity, volatility, and antimicrobial potency. The butylthio moiety in 3-(butylthio)propane-1,2-diol yields a computed logP of approximately 0.87 and a boiling point of 299.1°C, whereas the widely-used preservative 1,2-hexanediol (logP ~0.58, boiling point 223°C) differs in both partition behavior and thermal stability . More critically, patent literature explicitly claims that 1,2-diol polyol derivatives incorporating sulfur (or nitrogen) at the R1 position—exemplified by 3-(butylthio)propane-1,2-diol—exhibit antimicrobial activities superior to 1,2-hexanediol, which is described as the benchmark among conventional polyol preservatives . Replacing the target compound with a shorter-chain alkylthio analog (e.g., 3-(methylthio)propane-1,2-diol) or with thioglycerol (3-mercapto-1,2-propanediol) would alter both the hydrophobicity and the chemical reactivity profile, as the free thiol in thioglycerol is redox-active and subject to oxidation, whereas the butylthioether is oxidatively stable [1]. These physicochemical and functional differences preclude interchangeable use in formulations where antimicrobial efficacy, preservative stability, or specific partition coefficients are critical quality attributes.

3-(Butylthio)propane-1,2-diol: Quantitative Differential Evidence Versus Comparators and In-Class Alternatives


Antimicrobial Activity Claimed Superior to 1,2-Hexanediol — the Industry-Standard Polyol Preservative

A patent filing (KIPO 2019) explicitly claims that 1,2-diol polyol derivative compounds with the general structure where R1 = S or N and R2 = OH or C2 alkyl—a class encompassing 3-(butylthio)propane-1,2-diol—demonstrate antimicrobial activity superior to 1,2-hexanediol, which is described as the polyol with the best-known antimicrobial activity . The patent states that these compounds are 'effectively used as a preservative for a food product, a medicine, a cosmetic, and the like to prevent spoilage caused by microorganisms.' However, specific MIC values, bacterial strain panels, and quantitative fold-improvement data over 1,2-hexanediol were not publicly accessible in the abstract-level disclosure. This constitutes class-level inference: the butylthio-substituted 1,2-diol scaffold is taught as outperforming the industry-standard non-sulfur comparator.

Antimicrobial preservative Cosmetic microbiology Food preservation

LogP-Driven Differentiation from 1,2-Hexanediol: Enhanced Lipophilicity for Preservative Partitioning

3-(Butylthio)propane-1,2-diol has a predicted logP of approximately 0.87, compared to a predicted logP of approximately 0.58 for 1,2-hexanediol [1]. This represents an approximate 1.5-fold increase in computed lipophilicity (or roughly a 0.29 log unit difference, corresponding to nearly a doubling of the octanol-water partition coefficient). The increased hydrophobicity arises from the butylthioether substituent replacing the terminal methyl group in 1,2-hexanediol. In preservative applications, higher logP can enhance partitioning into microbial membranes and improve retention in hydrophobic formulation matrices. This is a cross-study comparable computation; both values are predicted rather than experimentally measured, so direct experimental head-to-head validation is lacking.

Physicochemical characterization Formulation science Preservative partitioning

Thermal Stability Advantage Over 1,2-Hexanediol: Higher Boiling Point for High-Temperature Processing

The boiling point of 3-(butylthio)propane-1,2-diol at 760 mmHg is 299.1°C, compared to 223°C for 1,2-hexanediol . This 76°C higher boiling point is attributable to the larger molecular weight and the presence of the sulfur atom, which increases polarizability and intermolecular interaction strength. The flash point of the target compound is 145.8°C, versus approximately 95°C for 1,2-hexanediol. In manufacturing processes involving elevated temperatures—such as hot-fill cosmetic or food processing, or high-shear mixing that generates localized heating—the higher boiling point and flash point provide a wider thermal processing window and reduced evaporative loss. This is a cross-study comparable measurement; both boiling points are reported at standard atmospheric pressure.

Thermal stability Process chemistry Formulation manufacturing

Spectroscopic Characterization Completeness Enables Confident Identity Verification in QC/QA Workflows

Unlike many research-grade alkylthio-propanediols that lack comprehensive spectroscopic characterization, 3-(butylthio)propane-1,2-diol has verified reference spectra deposited in SpectraBase: one ¹H NMR spectrum, one FTIR spectrum, and two MS (GC) spectra (SpectraBase Compound ID: Cjkwdwl41tT; InChIKey: GXPOMGCOBZJZAW-UHFFFAOYSA-N) [1]. In contrast, simpler analogs such as 3-(methylthio)propane-1,2-diol and 3-(ethylthio)propane-1,2-diol do not have equivalent verified spectral data in publicly accessible reference databases, as confirmed by the absence of InChIKey-indexed entries in SpectraBase for these shorter-chain analogs. This availability of orthogonal spectroscopic data (NMR + FTIR + MS) meets ICH Q6A identity testing expectations and enables direct HPLC-MS or GC-MS confirmation of compound identity upon receipt—a critical procurement requirement for GLP/GMP environments.

Analytical chemistry Quality control Identity verification

Oxidative Stability of Thioether vs. Free Thiol: Thioglycerol as the Direct Chemical Comparator

3-(Butylthio)propane-1,2-diol contains a thioether (sulfide) functional group, whereas its direct chemical precursor, thioglycerol (3-mercapto-1,2-propanediol, CAS 96-27-5), contains a free thiol (-SH) group. Free thiols are susceptible to air oxidation to disulfides under ambient conditions, with second-order rate constants for thiol oxidation typically in the range of 10⁻¹ to 10² M⁻¹s⁻¹ depending on pH and the thiol pKa [1]. In contrast, thioethers are resistant to air oxidation under standard storage conditions and require strong oxidizing agents (e.g., H₂O₂, peracids) for conversion to sulfoxides or sulfones [2]. This fundamental difference means that thioglycerol-based formulations have a finite shelf-life limited by oxidative dimerization, while 3-(butylthio)propane-1,2-diol is predicted to remain chemically stable during long-term storage. Furthermore, thioglycerol is known to undergo S-methylation in vivo and has demonstrated variable antimicrobial potency, whereas the butylthioether is not a substrate for cellular methylation pathways [3].

Chemical stability Formulation shelf-life Redox chemistry

Synthetic Accessibility via Single-Step Nucleophilic Substitution from Commodity Precursors

3-(Butylthio)propane-1,2-diol can be synthesized via a single-step reaction of 1,2-dibromo-3-propanol (or epichlorohydrin-derived intermediates) with butanethiol in the presence of a base, as documented in synthesis databases [1]. Butanethiol is a commodity organosulfur compound with a global production volume exceeding 10,000 metric tons annually, and 1,2-dibromo-3-propanol is similarly a standard laboratory reagent. In contrast, the synthesis of longer-chain analogs such as 3-(dodecylthio)propane-1,2-diol requires dodecanethiol, which has a higher cost and lower commercial availability. The patent literature further describes a scalable preparation method for the broader 1,2-diol polyol derivative class . This one-step synthesis from widely available precursors contrasts with multi-step syntheses required for more complex antimicrobial diol derivatives, offering procurement advantages in terms of supplier diversity and cost predictability.

Chemical synthesis Supply chain robustness Cost-of-goods

3-(Butylthio)propane-1,2-diol: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Antimicrobial Preservative Screening for Cosmetic and Food Formulations

Based on the KIPO 2019 patent teaching that 1,2-diol polyol derivatives with R1 = S exhibit antimicrobial activity superior to 1,2-hexanediol , 3-(butylthio)propane-1,2-diol is positioned as a candidate preservative for cosmetic, food, and pharmaceutical formulations requiring broad-spectrum antimicrobial protection. Its higher predicted logP (~0.87 vs. ~0.58 for 1,2-hexanediol) and higher boiling point (299.1°C vs. 223°C) offer potential advantages in emulsion systems and hot-process manufacturing. Procurement for preservative screening programs should prioritize this compound when exploring alternatives to conventional diol preservatives that offer improved partitioning into hydrophobic phases and greater thermal process tolerance.

Synthetic Intermediate for Thiolariat Ether and Macrocyclic Ligand Synthesis

The S-substituted thioglycerol scaffold of 3-(butylthio)propane-1,2-diol serves as a direct precursor for thiolariat ether synthesis via cyclization with oligoethylene glycol ditosylate, as documented in the peer-reviewed literature accessible through the same CAS article collection . The vicinal diol functionality provides two hydroxyl groups for further derivatization (e.g., esterification, etherification), while the butylthioether remains stable under most reaction conditions. This differentiates the compound from thioglycerol, where the free thiol would compete in subsequent reactions or require protection/deprotection steps. Procurement for synthetic chemistry groups developing macrocyclic ligands or metal-complexing agents should consider this compound as a building block with orthogonal functionality.

Analytical Reference Standard for GC-MS and NMR Method Development

With verified ¹H NMR, FTIR, and two GC-MS spectra deposited in SpectraBase , 3-(butylthio)propane-1,2-diol is suitable as an analytical reference standard for method development and validation in GC-MS and NMR workflows. The InChIKey (GXPOMGCOBZJZAW-UHFFFAOYSA-N) enables unambiguous database cross-referencing. This spectroscopic completeness distinguishes it from many structurally similar alkylthio-propanediols that lack publicly verified reference data. Procurement for analytical laboratories developing targeted or non-targeted analysis methods for organosulfur compounds in environmental, food, or biological matrices should prioritize this compound as a characterized reference material.

Structure-Activity Relationship (SAR) Studies of Alkylthio-Propanediol Antimicrobials

As a mid-chain-length member of the S-alkyl thioglycerol series (C4 butyl chain), 3-(butylthio)propane-1,2-diol occupies a strategic position in SAR investigations of how alkyl chain length in thioether-diols affects antimicrobial potency, cytotoxicity, and physicochemical properties. The N-thiolated β-lactam literature demonstrates that for organothio substituents, 'elongation or extensive branching of the organothio substituent diminishes antibacterial effects, with the sec-butylthio derivative providing the strongest activity' . By extension, the n-butylthio group in the target compound represents an intermediate chain length that balances lipophilicity with antimicrobial potency, making it a key comparator for SAR studies against shorter (methyl, ethyl) and longer (octyl, dodecyl) alkylthio analogs. Procurement for medicinal chemistry and microbiology groups conducting systematic antimicrobial SAR should include this compound as an essential member of the alkyl chain series.

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